molecular formula C40H62N12O14S B612625 Laminin (925-933)

Laminin (925-933)

Cat. No.: B612625
M. Wt: 967.1 g/mol
InChI Key: NGBBIWFVAWMQKZ-JDIVNGTKSA-N
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Description

Laminin (925-933) is a peptide derived from residues 925-933 of the laminin B1 chain. Laminins are a family of extracellular matrix glycoproteins that are the major non-collagenous constituent of basement membranes. They play a crucial role in various biological processes, including cell adhesion, differentiation, migration, signaling, neurite outgrowth, and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laminin (925-933) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection agents such as trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of laminin (925-933) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions: Laminin (925-933) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue.

Common Reagents and Conditions:

    Peptide Bond Formation: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N-methylmorpholine (NMM) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is used to remove protecting groups.

    Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize cysteine residues to form disulfide bonds.

    Reduction: Dithiothreitol (DTT) is used to reduce disulfide bonds back to free thiols.

Major Products: The primary product of these reactions is the peptide itself, either in its protected or deprotected form. Oxidation and reduction reactions can lead to the formation or cleavage of disulfide bonds .

Scientific Research Applications

Laminin (925-933) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Laminin (925-933) is unique due to its specific sequence and its ability to promote cell adhesion and migration. Its interaction with the laminin receptor and other extracellular matrix components distinguishes it from other peptides. The peptide’s role in nerve regeneration and tumor inhibition further highlights its unique properties and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBIWFVAWMQKZ-JDIVNGTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with its target, and what are the downstream effects of this interaction?

A: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, a synthetic peptide derived from laminin, primarily interacts with the 67 kDa laminin receptor found on various cell types, including platelets []. This interaction is mediated by the Tyr-Ile-Gly-Ser-Arg sequence within the peptide, which acts as a binding domain for the receptor []. Binding of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg to the 67 kDa laminin receptor has been shown to inhibit cell adhesion to laminin, impacting processes like platelet aggregation and tumor cell metastasis [, , ].

Q2: What is the role of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg in angiogenesis and tumor growth?

A: Research suggests that Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg possesses anti-angiogenic properties. It inhibits the migration of vascular endothelial cells, a crucial step in the formation of new blood vessels []. This anti-angiogenic activity contributes to its ability to suppress solid tumor growth in vivo, likely by depriving tumors of the necessary blood supply [].

Q3: Does Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with any other molecules besides the 67 kDa laminin receptor?

A: While the primary target of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg is the 67 kDa laminin receptor, there's evidence suggesting it might interact with other molecules. For instance, research on illudin S, a toxic substance, reveals that it reacts with cysteine-containing peptides, including a peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg []. The alpha,beta-unsaturated carbonyl group in illudin S acts as a Michael acceptor for the mercapto group in cysteine, leading to the formation of adducts []. This finding suggests a potential reactivity of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg with molecules containing Michael acceptors, potentially influencing its biological activity and necessitating further investigation.

Q4: Are there any analytical techniques employed to study Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg and its interactions?

A: Various analytical techniques are utilized to study Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) helps identify and characterize the peptide and its adducts, providing insights into its interactions with other molecules like illudin S []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structures of the peptide and its adducts, providing valuable information about its conformation and potential binding sites []. These techniques are essential for understanding the peptide's behavior and interactions in different biological contexts.

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